molecular formula C21H26N2O7S B2613245 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 887219-11-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2613245
CAS No.: 887219-11-6
M. Wt: 450.51
InChI Key: ZZBVLTFLTBLWKO-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a morpholinoethyl group, and a dimethoxybenzenesulfonamide group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a series of reactions including esterification, sulfonation, and amination. The key steps include:

    Esterification: The benzo[d][1,3]dioxole derivative is synthesized by reacting the corresponding phenol with an appropriate esterifying agent.

    Sulfonation: The esterified product undergoes sulfonation using reagents such as chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7S/c1-26-16-4-6-19(27-2)21(12-16)31(24,25)22-13-17(23-7-9-28-10-8-23)15-3-5-18-20(11-15)30-14-29-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBVLTFLTBLWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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